molecular formula C18H18N2O4S B2880001 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034566-27-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2880001
M. Wt: 358.41
InChI Key: CFZUOJSCAXXMGW-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as THIP, is a compound that has been extensively studied for its potential use as a therapeutic agent. THIP belongs to the class of isoxazole compounds, which have been shown to possess a wide range of pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of thiophene derivatives have been a subject of interest due to their potential applications in antimicrobial activity and docking studies. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation for antimicrobial activity highlights the relevance of thiophene derivatives in the development of new antimicrobial agents (Spoorthy et al., 2021).

Antimicrobial and Antifungal Activity

  • Research on novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and its Cr(III) and Zn(II) complexes have shown significant antimicrobial and antifungal activities, suggesting the potential of thiophene-based compounds in treating various infections (Altundas et al., 2010).

Electropolymerization and Electrochromic Properties

  • The introduction of acceptor groups into thiophene-based compounds and their copolymerization can influence the electrochemical and electrochromic properties, opening up new avenues for their application in material science and engineering (Hu et al., 2013).

Synthesis of Heterocyclic Compounds

  • The study of thiophenylhydrazonoacetates in heterocyclic synthesis reveals the potential of thiophene derivatives in creating a variety of heterocyclic compounds, which could have numerous applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-7-8-23-17(14-6-9-25-12-14)11-19-18(22)15-10-16(24-20-15)13-4-2-1-3-5-13/h1-6,9-10,12,17,21H,7-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZUOJSCAXXMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide

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